2-[1-Methyl-3-(1H-pyrazol-1-yl)azetidin-3-yl]ethan-1-amine
Description
Properties
Molecular Formula |
C9H16N4 |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
2-(1-methyl-3-pyrazol-1-ylazetidin-3-yl)ethanamine |
InChI |
InChI=1S/C9H16N4/c1-12-7-9(8-12,3-4-10)13-6-2-5-11-13/h2,5-6H,3-4,7-8,10H2,1H3 |
InChI Key |
LRHHFIDOQCFFOP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C1)(CCN)N2C=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-Methyl-3-(1H-pyrazol-1-yl)azetidin-3-yl]ethan-1-amine typically involves the reaction of 1-methyl-1H-pyrazole with azetidine derivatives under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or rhodium complexes .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include rigorous purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-[1-Methyl-3-(1H-pyrazol-1-yl)azetidin-3-yl]ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases like sodium hydroxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[1-Methyl-3-(1H-pyrazol-1-yl)azetidin-3-yl]ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-Methyl-3-(1H-pyrazol-1-yl)azetidin-3-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Core Structural Variations
Substituent Effects
Potential Pharmacological Implications
- Target Compound : The azetidine-pyrazole combination balances rigidity and hydrogen-bonding capacity, ideal for kinase inhibitors or GPCR-targeted therapies.
- Pyridine Analogs : May exhibit enhanced CNS penetration due to increased basicity (e.g., ) .
- Thiophene Derivatives : Sulfur atoms could modulate cytochrome P450 interactions, affecting metabolism .
Biological Activity
2-[1-Methyl-3-(1H-pyrazol-1-yl)azetidin-3-yl]ethan-1-amine, a compound featuring both azetidine and pyrazole moieties, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-[1-Methyl-3-(1H-pyrazol-1-yl)azetidin-3-yl]ethan-1-amine is . The structure includes a pyrazole ring attached to an azetidine derivative, which is significant for its biological properties.
Synthesis
The synthesis of 2-[1-Methyl-3-(1H-pyrazol-1-yl)azetidin-3-yl]ethan-1-amine typically involves:
- Formation of the Azetidine Ring : This can be achieved through various methods such as cyclization reactions involving suitable precursors.
- Attachment of the Pyrazole Moiety : The pyrazole component is introduced via nucleophilic substitution or coupling reactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in inflammatory pathways.
- Receptor Modulation : The compound can interact with receptors that play roles in cancer progression and inflammation.
Antimicrobial Activity
Research indicates that derivatives similar to 2-[1-Methyl-3-(1H-pyrazol-1-yl)azetidin-3-yl]ethan-1-amine exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria.
| Compound | MIC (µM) against S. aureus | MIC (µM) against E. coli |
|---|---|---|
| Compound A | 20 | 40 |
| Compound B | 30 | 50 |
| 2-[1-Methyl-3-(1H-pyrazol-1-yl)azetidin-3-yl]ethan-1-amine | TBD | TBD |
Anticancer Activity
Studies have suggested that the compound may exhibit anticancer properties by modulating signaling pathways involved in tumor growth. Notably, it could influence pathways like NF-kB and MAPK, which are critical in cancer biology.
Case Studies
Several studies have explored the biological activity of pyrazole-containing compounds:
- Study on Antimicrobial Efficacy : A study demonstrated that derivatives of pyrazole showed varying degrees of antimicrobial activity against resistant strains of bacteria, indicating potential therapeutic applications in infectious diseases.
- Investigation into Anticancer Properties : Research highlighted the ability of pyrazole derivatives to inhibit cancer cell proliferation in vitro, suggesting a pathway for developing new anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
